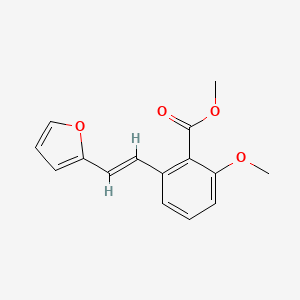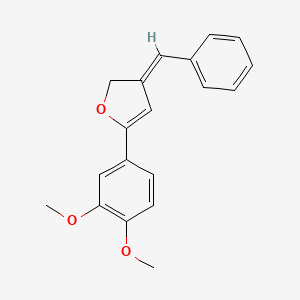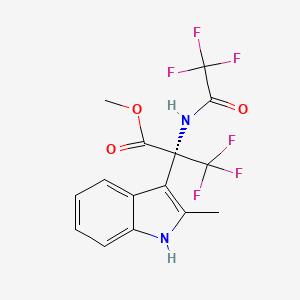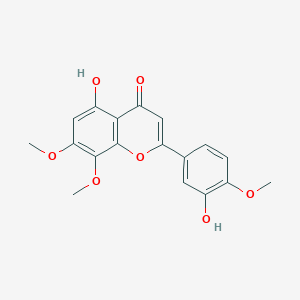![molecular formula C15H12BrClO3S B6339465 3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester CAS No. 365542-87-6](/img/structure/B6339465.png)
3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester” is a complex organic molecule that contains several functional groups, including a bromo group, a chloro group, a thiophene ring, a vinyl group, a hydroxy group, and an ester group. These functional groups could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromo and chloro groups might be introduced via halogenation reactions, the thiophene ring might be formed via a cyclization reaction, and the ester group might be introduced via an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, chloro, and hydroxy groups, as well as the thiophene ring and the ester group, would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the bromo and chloro groups might be replaced via nucleophilic substitution reactions, the double bond in the vinyl group might participate in addition reactions, and the ester group might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces between its molecules, and its reactivity would depend on the nature of its functional groups .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
The compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential medicinal applications. The thiophene moiety, a common structural component in many drugs, is known for its diverse pharmacological activities . It is involved in the synthesis of compounds with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . This makes the compound a significant contributor to the development of new therapeutic agents.
Material Science and Organic Electronics
Thiophene derivatives play a crucial role in the advancement of materials science, particularly in the field of organic electronics. They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The presence of the thiophene ring in the compound enhances its utility in these applications, contributing to the development of new electronic materials.
Catalysis
In catalysis, the compound can be utilized in reactions that require a thiophene structure as a starting point or intermediate. For example, it can be involved in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in many organic synthesis processes . This application is essential for creating various chemical entities in both academic and industrial settings.
Corrosion Inhibition
Thiophene derivatives are known to act as corrosion inhibitors, which are important in protecting metals from corrosion, especially in harsh industrial environments . The compound’s structure could be modified to enhance its effectiveness as a corrosion inhibitor, making it valuable for industrial applications.
Pharmaceutical Drug Development
The compound’s thiophene core is a key feature in many pharmaceutical drugs. Thiophene-containing drugs have been reported to possess a wide range of therapeutic properties, including those mentioned in the first application. The compound could serve as a precursor in the synthesis of novel drug molecules with improved pharmacological activity .
Advanced Functional Materials
Due to its unique chemical structure, the compound has potential applications in the development of advanced functional materials. These materials could be used in various high-tech applications, including sensors, actuators, and other devices that require specific molecular architectures for their functionality .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve interacting with a specific biological target. If it were used as a reagent in a chemical reaction, its mechanism of action might involve participating in a specific chemical transformation .
Safety and Hazards
As with any chemical compound, handling “3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, working in a well-ventilated area, and avoiding contact with the skin and eyes .
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have useful biological activity, it might be studied as a potential drug. If it were found to be a useful reagent in chemical reactions, it might be used to develop new synthetic methods .
Propiedades
IUPAC Name |
ethyl 3-bromo-6-[(E)-2-(5-chlorothiophen-2-yl)ethenyl]-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3S/c1-2-20-15(19)13-9(4-7-11(16)14(13)18)3-5-10-6-8-12(17)21-10/h3-8,18H,2H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTZUWAPBHULBR-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1O)Br)C=CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC(=C1O)Br)/C=C/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[4-[5-[2-(4-hydroxy-1-isoquinolyl)ethyl]-2-methoxy-phenoxy]phenyl]ethyl]isoquinolin-4-ol](/img/structure/B6339395.png)
![2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339400.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339404.png)
![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)
![3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%](/img/structure/B6339417.png)


![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)
![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)

![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)
![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)